![molecular formula C7H6N2O B068140 1H-Pyrrolo[2,3-b]pyridin-1-ol CAS No. 159487-13-5](/img/structure/B68140.png)
1H-Pyrrolo[2,3-b]pyridin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as PP1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyrrolopyridines and has a molecular weight of 174.19 g/mol. PP1 is a potent and selective inhibitor of protein tyrosine kinases (PTKs), which are enzymes that play a crucial role in cellular signaling pathways. PP1 has been used to investigate the function of PTKs in various biological processes and to develop new therapeutic strategies for diseases such as cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
1H-Pyrrolo[2,3-b]pyridin-1-ol exerts its inhibitory effect on PTKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of tyrosine residues on target proteins, which are critical for their activation and signaling. 1H-Pyrrolo[2,3-b]pyridin-1-ol is a reversible inhibitor, meaning that its effect can be reversed by removing the compound or by competing with ATP for binding to the kinase domain.
Biochemische Und Physiologische Effekte
1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have several biochemical and physiological effects in cells and tissues. It can inhibit the proliferation and survival of cancer cells by blocking the activity of oncogenic PTKs. It can also modulate the immune response by inhibiting the activity of cytokine receptors and downstream signaling pathways. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have anti-inflammatory effects by inhibiting the activity of kinases involved in the production of pro-inflammatory cytokines. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have neuroprotective effects by inhibiting the activity of kinases involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrrolo[2,3-b]pyridin-1-ol has several advantages for lab experiments, including its potency and selectivity for PTKs. It can be used to investigate the function of specific PTKs in cells and tissues, and its effect can be reversed by removing the compound. However, 1H-Pyrrolo[2,3-b]pyridin-1-ol has some limitations, including its solubility in aqueous solutions and its potential for off-target effects. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
1H-Pyrrolo[2,3-b]pyridin-1-ol has several potential future directions for scientific research. It can be used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders by targeting specific PTKs. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be used to investigate the role of PTKs in the pathogenesis of neurodegenerative diseases and to develop new treatments for these disorders. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol can be used to study the function of PTKs in stem cell differentiation and regenerative medicine. Further research is needed to optimize the synthesis, delivery, and dosing of 1H-Pyrrolo[2,3-b]pyridin-1-ol for these applications.
Synthesemethoden
1H-Pyrrolo[2,3-b]pyridin-1-ol can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The purity and yield of 1H-Pyrrolo[2,3-b]pyridin-1-ol can be optimized by adjusting the reaction conditions and the choice of reagents.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridin-1-ol has been widely used in scientific research to investigate the function of PTKs in various biological processes. It has been shown to inhibit the activity of several PTKs, including Src family kinases, Abl family kinases, and Janus kinases. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been used to study the role of PTKs in cell proliferation, differentiation, migration, and survival. It has also been used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
159487-13-5 |
|---|---|
Produktname |
1H-Pyrrolo[2,3-b]pyridin-1-ol |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H |
InChI-Schlüssel |
DWXCAYCYQNEZLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
Kanonische SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
Synonyme |
1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



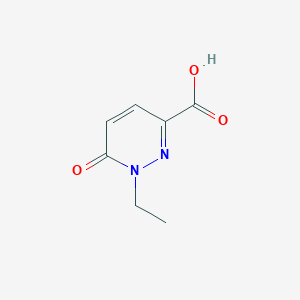

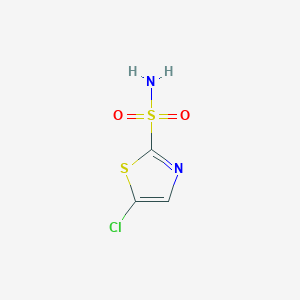


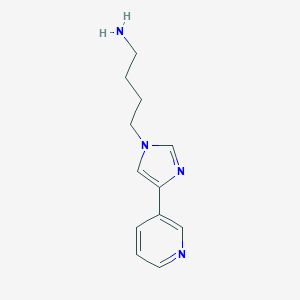
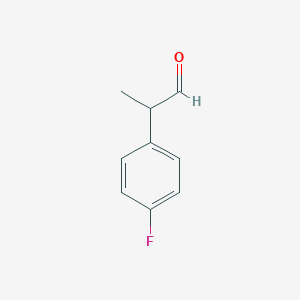
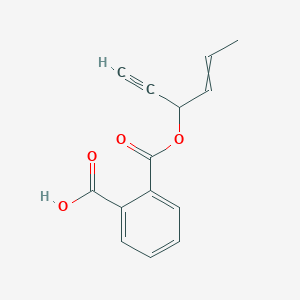
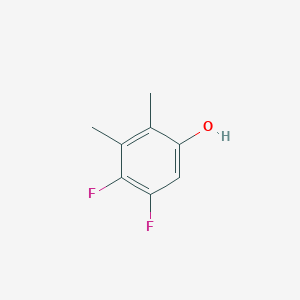

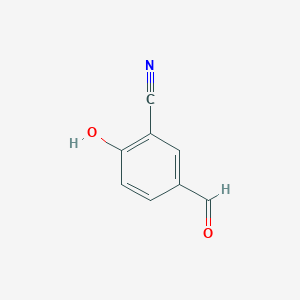
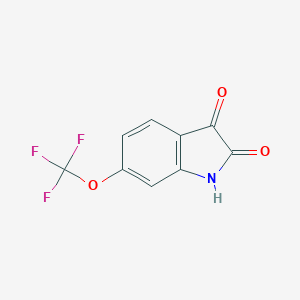
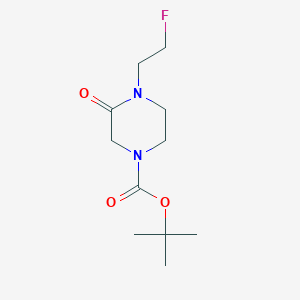
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)